molecular formula C21H23F2NO2 B14746122 1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one CAS No. 803-45-2

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

Cat. No.: B14746122
CAS No.: 803-45-2
M. Wt: 359.4 g/mol
InChI Key: XDFPJEPCZSJPQC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of fluorophenyl groups. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the 4-fluorophenyl groups via nucleophilic substitution reactions.

    Step 3: Hydroxylation of the piperidine ring to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one
  • 1-(4-fluorophenyl)-4-[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]butan-1-one

Uniqueness

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one is unique due to the presence of two fluorophenyl groups, which may confer specific pharmacological properties and influence its reactivity and interactions with molecular targets.

Properties

CAS No.

803-45-2

Molecular Formula

C21H23F2NO2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

InChI

InChI=1S/C21H23F2NO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2

InChI Key

XDFPJEPCZSJPQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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